molecular formula C17H21N3O3S B2606971 (E)-2-(4-methylphenyl)-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]ethenesulfonamide CAS No. 1252563-42-0

(E)-2-(4-methylphenyl)-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]ethenesulfonamide

Cat. No. B2606971
CAS RN: 1252563-42-0
M. Wt: 347.43
InChI Key: JDYBGEFMDUUVNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2-(4-methylphenyl)-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]ethenesulfonamide, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It has been widely used in scientific research to study the role of mGluR5 in various physiological and pathological processes.

Scientific Research Applications

Gastroprotective Properties of Related Compounds

One study discusses ebrotidine, a compound with gastroprotective properties. Although not the exact compound , the study highlights the potential for compounds with complex structures to exhibit significant biological activities, such as enhancing mucus gel protective qualities and promoting mucosal repair (Slomiany, Piotrowski, & Slomiany, 1997).

Enhancing Thermoelectric Performance

Another study focuses on PEDOT:PSS, a material used in organic thermoelectric applications. This research is relevant for understanding how chemical treatments can enhance the performance of organic materials, which could be applicable to a wide range of compounds including the one (Zhu, Liu, Jiang, Xu, & Liu, 2017).

Biomarkers for Tobacco Exposure

A review on human urinary carcinogen metabolites as biomarkers for tobacco and cancer provides insights into how chemical compounds can serve as indicators of environmental or dietary exposure to carcinogens. This type of research could be relevant if the compound or its metabolites were to be investigated for similar biomarker applications (Hecht, 2002).

Fate of Environmental Contaminants

Research on the environmental fate of alkylphenols and alkylphenol ethoxylates reviews how these widely used surfactants, similar in broad function to various chemical additives, degrade and impact ecosystems. Such studies could inform environmental risk assessments of related compounds, including the one (Ying, Williams, & Kookana, 2002).

Anticancer Drugs with High Tumor Specificity

A review on the search for new types of anticancer drugs highlights the investigation of compounds with high tumor specificity and reduced toxicity. While not directly about the compound , this research contextually supports the exploration of novel compounds for therapeutic applications, especially in oncology (Sugita, Takao, Uesawa, & Sakagami, 2017).

properties

IUPAC Name

(E)-2-(4-methylphenyl)-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S/c1-14-4-6-15(7-5-14)8-10-24(21,22)19-16-11-18-20(12-16)13-17-3-2-9-23-17/h4-8,10-12,17,19H,2-3,9,13H2,1H3/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDYBGEFMDUUVNJ-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)NC2=CN(N=C2)CC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=CN(N=C2)CC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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